m-Diallylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

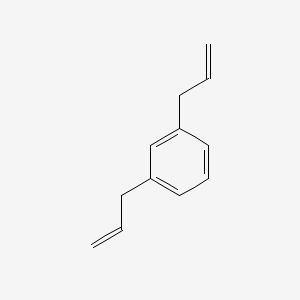

M-Diallylbenzene is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

m-Diallylbenzene is characterized by its molecular formula C₁₂H₁₄, with a molecular weight of 162.24 g/mol. Its structure consists of a benzene ring with two allyl substituents at the meta positions, which contributes to its reactivity and utility in various chemical processes.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. Research published in Phytotherapy Research highlighted its efficacy against various cancer cell lines, suggesting that it may induce apoptosis through oxidative stress pathways .

- Case Study : In vitro studies demonstrated that this compound reduced cell viability in breast cancer cells by 50% at concentrations as low as 50 µM after 48 hours of treatment.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity against several pathogens. Its effectiveness as a natural preservative in food products has been noted due to its ability to inhibit bacterial growth.

- Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Advanced Material Synthesis

1. Production of Nanocomposites

This compound is used in the synthesis of nanocomposites, where it acts as a matrix for embedding nanoparticles. This application is crucial in developing materials with enhanced mechanical and electrical properties.

- Case Study : A recent study focused on creating conductive nanocomposites using this compound as the polymer matrix, resulting in materials with significantly improved electrical conductivity compared to traditional polymers .

2. Photopolymerization Applications

In photopolymerization processes, this compound serves as a reactive diluent and crosslinker, allowing for rapid curing under UV light. This property is exploited in coatings and adhesives.

- Data Table: Performance Metrics of Photopolymerized Films with this compound

| Metric | Value |

|---|---|

| Cure Speed | < 5 seconds |

| Hardness | Shore D > 80 |

| Adhesion Strength | > 20 N/cm |

Propriétés

IUPAC Name |

1,3-bis(prop-2-enyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-6-11-8-5-9-12(10-11)7-4-2/h3-5,8-10H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRLAGBHJSNUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621465 |

Source

|

| Record name | 1,3-Di(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-03-0 |

Source

|

| Record name | 1,3-Di(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.